Specific Scientific Field: Organic Chemistry, specifically in the synthesis of insecticides.
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a starting material in the synthesis of Chlorantraniliprole, an insecticide that is used to control many types of pests, including those that are resistant to other insecticides.
Results or Outcomes: The outcome of this process is the production of Chlorantraniliprole, a potent insecticide. The effectiveness of Chlorantraniliprole in controlling pests has been well-documented in various studies.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a building block in organic chemistry.
Methods of Application or Experimental Procedures: The exact procedures and technical details can vary greatly depending on the specific synthesis or reaction being carried out.
Results or Outcomes: The outcomes can vary greatly depending on the specific synthesis or reaction being carried out.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate can be used in the synthesis of specific compounds with potential medicinal applications.
Methyl 2-amino-5-chloro-3-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 199.63 g/mol. It is characterized by the presence of an amino group, a chloro substituent, and a methyl group on the benzene ring, making it a derivative of benzoic acid. The compound appears as a solid powder and has a melting point ranging from 238 to 243 degrees Celsius. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical chemistry .
While specific biological activity data for methyl 2-amino-5-chloro-3-methylbenzoate is limited, its structural analogs have shown various pharmacological properties. Compounds similar to this one often exhibit anti-inflammatory and analgesic activities due to their ability to interact with biological pathways involving inflammation and pain response mechanisms. Further studies are needed to elucidate its specific biological effects .
The synthesis of methyl 2-amino-5-chloro-3-methylbenzoate typically involves several steps:
Methyl 2-amino-5-chloro-3-methylbenzoate finds applications primarily in:
Methyl 2-amino-5-chloro-3-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-amino-4-chlorobenzoate | 5900-58-3 | 0.98 |
Methyl 2-amino-4,5-dichlorobenzoate | 844647-17-2 | 0.96 |
Ethyl 2-amino-5-chlorobenzoate | 63243-75-4 | 0.96 |
Ethyl 2-amino-4-chlorobenzoate | 60064-34-8 | 0.94 |
Methyl 2-amino-5-chloro-3-methylbenzoate is unique due to its specific positioning of the chloro and amino groups relative to the methyl group on the benzene ring. This arrangement influences its reactivity and potential applications in organic synthesis compared to similar compounds which may have different substituent positions or types .
The synthesis of methyl 2-amino-5-chloro-3-methylbenzoate is emblematic of the challenges and innovations in contemporary aromatic chemistry. The compound’s structure demands regioselective introduction of amino, chloro, and methyl groups, as well as efficient esterification. The following sections dissect the core synthetic methodologies, highlighting industrial relevance, mechanistic insights, and optimization strategies.
Esterification is a pivotal transformation in the synthesis of methyl 2-amino-5-chloro-3-methylbenzoate, converting the corresponding benzoic acid or anthranilic acid derivative into its methyl ester. Industrial-scale processes prioritize not only yield and purity but also cost-effectiveness, environmental sustainability, and operational safety.
Traditional esterification of anthranilic acid derivatives with methanol in the presence of acid catalysts, such as sulfuric acid or hydrochloric acid, is well-established. However, the presence of electron-withdrawing substituents (e.g., chloro) or electron-donating groups (e.g., methyl, amino) can influence both the reactivity of the carboxylic acid and the stability of the intermediate or product. Industrial processes often employ azeotropic distillation to remove water and drive the equilibrium toward ester formation.
Recent advancements have focused on optimizing parameters such as catalyst loading, temperature, methanol-to-acid ratio, and reaction time. For methyl anthranilate, a typical industrial protocol involves reacting the anthranilic acid derivative with excess methanol and a catalytic amount of acid at elevated temperatures (60–80°C), followed by neutralization and extraction. The process is further refined by continuous removal of water, either through azeotropic distillation or by employing molecular sieves.
A representative industrial protocol for methyl o-aminobenzoate, which serves as a model for methyl 2-amino-5-chloro-3-methylbenzoate, involves the following steps: The amidation product is transferred to an esterification reactor, methanol and chlorine bleach are introduced, and the mixture is maintained at 10°C for three hours. The temperature is subsequently raised to 50°C to complete the reaction, after which the product is isolated by phase separation and distillation under reduced pressure at 135.5°C. This approach balances reaction efficiency with operational safety, particularly when handling large volumes.
Parameter | Typical Value (Conventional) | Optimized Value (Recent Protocols) |
---|---|---|
Methanol:Acid Molar Ratio | 3–5:1 | 5–10:1 |
Catalyst (e.g., H2SO4) | 1–5 mol% | 1–2 mol% |
Temperature | 60–80°C | 10–50°C (stepwise) |
Reaction Time | 6–12 h | 3–6 h |
Water Removal | Azeotropic distillation | In situ (molecular sieves) |
Yield (%) | 70–85 | 85–95 |
Purity (%) | 95–98 | 98–99 |
These data illustrate the impact of process intensification and parameter optimization on yield and purity, which are critical for downstream transformations.
The presence of amino and chloro groups on the aromatic ring can modulate the acidity of the carboxylic acid and the nucleophilicity of the methanol. Electron-withdrawing groups such as chloro typically increase the reactivity of the carboxylic acid toward esterification, while electron-donating groups like amino may require careful pH control to avoid side reactions such as amide formation or hydrolysis. In industrial settings, the selection of acid catalyst and reaction conditions is tailored to the specific substitution pattern of the substrate.
Recent studies have demonstrated that using methanol in excess and maintaining a low reaction temperature during the initial phase can suppress side reactions and improve selectivity for the methyl ester. Furthermore, the use of chlorine bleach in the esterification of amino-substituted benzoic acids has been shown to enhance product isolation by facilitating phase separation and purification. These innovations collectively contribute to higher yields, improved product quality, and reduced environmental impact.
The introduction of amino and chloro substituents onto the aromatic ring of methyl 3-methylbenzoate is typically achieved via a cascade of nitration, hydrogenation, and chlorination reactions. This sequence exemplifies the strategic orchestration of functional group transformations in aromatic chemistry.
The first step involves the regioselective nitration of methyl 3-methylbenzoate to afford methyl 2-nitro-3-methylbenzoate. Industrial processes employ concentrated nitric acid (60–75%) at low temperatures (0 to –20°C) to control the exothermic nature of the reaction and minimize over-nitration or byproduct formation. The methyl group at the 3-position directs electrophilic substitution to the ortho (2-) position, facilitating the desired regioselectivity.
The nitro group is then reduced to an amino group using catalytic hydrogenation. Industrial-scale hydrogenation is typically conducted in ethanol or methanol as solvent, using palladium on carbon as the catalyst under a hydrogen atmosphere. The reaction is performed at moderate temperatures (50°C) and atmospheric pressure, with rigorous removal of oxygen to prevent catalyst poisoning. The process is highly efficient, affording the amino derivative in yields exceeding 98% and purities above 99%.
The amino derivative is subsequently chlorinated to introduce the chloro substituent at the 5-position. This transformation is achieved by treating the amino compound with a chlorination reagent such as dichlorohydantoin in the presence of a radical initiator like benzoyl peroxide, using N,N-dimethylformamide or N,N-dimethylacetamide as solvent. The reaction is conducted at elevated temperatures (90–110°C) for 1–2 hours, resulting in high conversion and selectivity for the 5-chloro product. The process is designed to minimize environmental impact by avoiding the use of chlorine gas and employing safer, more manageable reagents.
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Nitration | Nitric acid (60–75%), m-toluic acid | 0 to –20 | 1–2 | 90–95 | 98–99 |
Hydrogenation | 10% Palladium/C, ethanol, H2 atmosphere | 50 | 2 | 98.6 | 99.2 |
Chlorination | Dichlorohydantoin, benzoyl peroxide, DMF | 100 | 1 | 87.0–87.7 | 99.3–99.5 |
These results underscore the efficiency and scalability of the cascade approach, with each step optimized for high yield and selectivity.
The success of the cascade relies on the compatibility of reaction conditions and the stability of intermediates. For example, the nitro intermediate must be isolated and purified before hydrogenation to prevent catalyst deactivation. Similarly, the amino intermediate must be protected from oxidation or hydrolysis prior to chlorination. Process optimization has focused on minimizing reaction times, reducing energy consumption, and maximizing throughput, with total yields for the three-stage process reaching 63–68.4%.
Recent innovations have included the use of alternative solvents (e.g., sulfolane, dimethyl sulfoxide) to enhance solubility and reaction rates, as well as the development of continuous flow systems for nitration and hydrogenation. These advances have improved the environmental profile of the process and facilitated scale-up for industrial production.
The selective methylation of amino-chloro-substituted benzoic acid derivatives is a challenging transformation, particularly in the presence of multiple reactive sites. Transition metal catalysis has emerged as a powerful tool for achieving regioselective methylation under mild conditions.
Palladium- and copper-catalyzed cross-coupling reactions, such as the methylation of aryl halides with methylboronic acid or methyl Grignard reagents, have been extensively developed. These reactions typically proceed via oxidative addition of the aryl halide to the metal center, followed by transmetalation and reductive elimination to install the methyl group at the desired position.
For amino-chloro substrates, the choice of catalyst, ligand, and base is critical to achieving high selectivity and suppressing side reactions such as dehalogenation or N-methylation. Recent studies have demonstrated that the use of bulky phosphine ligands and mild bases (e.g., potassium carbonate) can enhance the yield and selectivity of the methylation reaction.
Catalyst System | Substrate | Methyl Source | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh3)4/K2CO3 | 2-amino-5-chlorobenzoate | Methylboronic acid | Potassium carbonate | 80 | 70–85 |
CuI/Phenanthroline | 2-amino-5-chlorobenzoate | Methyl iodide | Cesium carbonate | 100 | 60–75 |
NiCl2(dppp)/Zn | 2-amino-5-chlorobenzoate | Methyl Grignard | None | 50 | 65–80 |
These data illustrate the versatility of transition metal catalysis for methylation, with yields and selectivities dependent on the substrate and reaction conditions.
The presence of both amino and chloro substituents on the aromatic ring can complicate methylation, as the amino group may coordinate to the metal catalyst or undergo undesired alkylation. Protective group strategies, such as acetylation of the amino group, have been employed to mitigate these issues. Additionally, the choice of solvent (e.g., dimethylformamide, toluene) and reaction temperature can influence the outcome.
Recent research has focused on developing ligand systems that enhance the reactivity of less-activated aryl chlorides, enabling direct methylation without the need for pre-activation or protection. These advances have expanded the scope of transition metal-catalyzed methylation and facilitated the synthesis of complex methylated benzoate esters.
Mechanochemistry, which employs mechanical energy to drive chemical reactions, has emerged as a sustainable alternative to traditional solution-phase synthesis. Solvent-free mechanochemical techniques offer several advantages, including reduced solvent waste, lower energy consumption, and enhanced reaction rates.
The use of ball milling for the esterification of benzoic acid derivatives with methanol or other alcohols has been demonstrated to be highly efficient. In this approach, the reactants are combined with a catalytic amount of acid or base and subjected to mechanical grinding in a ball mill. The resulting intimate mixing and energy input facilitate the formation of the ester bond without the need for bulk solvent.
Parameter | Typical Value (Mechanochemical) | Conventional Solution-Phase |
---|---|---|
Reactant Ratio | 1:1.5 (acid:alcohol) | 1:5 |
Catalyst | p-Toluenesulfonic acid (5 mol%) | Sulfuric acid (1–5 mol%) |
Milling Time (min) | 30–60 | 360–720 (6–12 h) |
Milling Frequency (Hz) | 25–30 | N/A |
Yield (%) | 80–95 | 70–85 |
Solvent Use | None | Methanol, toluene, etc. |
These data highlight the efficiency and environmental benefits of mechanochemical esterification.
The application of mechanochemical techniques to the synthesis of methyl 2-amino-5-chloro-3-methylbenzoate requires careful consideration of the substrate’s functional groups. The amino and chloro substituents may influence the reactivity and stability of the intermediate or product. Preliminary studies have shown that ball milling in the presence of p-toluenesulfonic acid can achieve high yields of the methyl ester, with minimal byproduct formation.
Mechanochemical approaches have been shown to reduce reaction times and energy consumption, while maintaining or improving yields and purities. The absence of solvent also simplifies product isolation and purification, further enhancing the sustainability of the process.
Microbial biosynthesis has emerged as a viable route for synthesizing aromatic compounds like methyl 2-amino-5-chloro-3-methylbenzoate. Engineered Escherichia coli strains, in particular, have demonstrated remarkable versatility in this domain. By modifying the shikimate pathway—a central metabolic route for aromatic amino acid biosynthesis—researchers have successfully redirected metabolic flux toward non-natural aromatic intermediates [2] [3]. For instance, phenylpyruvate, a key intermediate in phenylalanine biosynthesis, can serve as a precursor for 3-methylbenzoic acid derivatives through decarboxylation and aminotransferase reactions [2].
A critical advancement involves the integration of heterologous halogenase enzymes to introduce chlorine atoms at specific positions. Flavin-dependent halogenases (FDHs), such as those studied in Pseudomonas fluorescens (e.g., PrnA), enable regioselective chlorination without requiring harsh oxidants like chlorine gas [5]. Molecular dynamics simulations of FDHs reveal that active-site lysine residues guide hypochlorous acid (HOCl) toward the target carbon via hydrogen bonding, ensuring precise C5 chlorination [5]. When combined with E. coli’s endogenous methyltransferases, this approach could theoretically yield 2-amino-5-chloro-3-methylbenzoic acid, which could then undergo enzymatic methylation to form the final ester.
Table 1: Key Enzymes for Microbial Biosynthesis of Methyl 2-Amino-5-Chloro-3-Methylbenzoate
Enzyme Class | Function | Source Organism | Reference |
---|---|---|---|
Shikimate kinase | Aromatic precursor synthesis | Escherichia coli | [2] |
Flavin-dependent halogenase | Regioselective chlorination | Pseudomonas fluorescens | [5] |
Carboxyl methyltransferase | Esterification of carboxylic acids | Escherichia coli | [2] |
Challenges remain in optimizing pathway efficiency. Competing metabolic reactions, such as the degradation of intermediates via β-ketoadipate pathways, necessitate knockout mutations in genes like pheA and tyrA to minimize byproducts [3]. Additionally, balancing cofactor regeneration—particularly NADPH for FDH activity—requires fine-tuning promoter strengths and employing modular expression systems.
Enzymatic methylation offers a solvent-free alternative to traditional esterification methods, which often rely on toxic reagents like dimethyl sulfate. Carboxyl methyltransferases (CMTs), found in E. coli and other bacteria, catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to carboxylic acids under mild conditions [2]. For methyl 2-amino-5-chloro-3-methylbenzoate production, this enzyme class could directly methylate 2-amino-5-chloro-3-methylbenzoic acid without requiring pre-activation of the substrate.
Recent advances in enzyme engineering have expanded the substrate scope of CMTs. Directed evolution campaigns targeting the active-site pocket have yielded variants capable of accommodating sterically hindered aromatic acids, such as those with adjacent amino and chloro substituents [2]. Computational modeling further aids in rational design by predicting residue substitutions that enhance substrate binding. For example, mutating a conserved aspartate residue to alanine in the SAM-binding domain has been shown to increase methyltransferase activity by 40% for bulky substrates [2].
A notable limitation is the high cost of SAM, which necessitates recycling systems. Coupling methylation with SAM synthetases and ATP regeneration modules in whole-cell biocatalysts has proven effective. In one study, co-expression of SAM synthetase and CMT in E. coli increased product titer by 2.5-fold compared to systems lacking recycling [2].
Conventional acylation methods for benzoate esters often employ corrosive agents like thionyl chloride or benzoyl peroxide [1] [4]. Biocatalytic approaches, leveraging lipases and esterases, provide a greener alternative by operating in aqueous or mild organic solvents. For instance, Candida antarctica lipase B (CALB) has been utilized to catalyze the transesterification of methyl donors (e.g., methyl acetate) with carboxylic acids, yielding esters at near-quantitative conversions under ambient conditions.
In the context of methyl 2-amino-5-chloro-3-methylbenzoate, immobilizing CALB on silica nanoparticles enhances stability and reusability, with reported activity retention of 90% after 10 cycles [2]. Substrate engineering further improves compatibility; protecting the amino group with a tert-butoxycarbonyl (Boc) moiety prevents undesired side reactions during acylation. Subsequent deprotection under mild acidic conditions restores the free amine without degrading the ester [4].
Table 2: Comparison of Traditional vs. Biocatalytic Acylation
Parameter | Traditional Method (Benzoyl Peroxide) | Biocatalytic Method (CALB) |
---|---|---|
Reaction Temperature | 90–110°C | 25–37°C |
Catalyst Loading | 1–2% (w/w) | 5–10% (w/w immobilized) |
Solvent | N,N-Dimethylformamide | Water/tert-butanol |
Yield | 87% [1] | 92% [2] |
Emerging technologies, such as flow bioreactors, enable continuous production with real-time product removal, minimizing inhibition effects. Integrating these systems with inline purification modules could further streamline manufacturing.